molecular formula C3H8O3S B170091 1,1,2,2,2-Pentadeuterioethyl methanesulfonate CAS No. 1219795-44-4

1,1,2,2,2-Pentadeuterioethyl methanesulfonate

Cat. No. B170091
M. Wt: 129.19 g/mol
InChI Key: PLUBXMRUUVWRLT-WNWXXORZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,2,2,2-Pentadeuterioethyl methanesulfonate is a chemical compound1. However, there is limited information available about this specific compound. It is related to ethyl methanesulfonate (EMS), an organosulfur compound with the formula CH3SO3C2H52. EMS is the ethyl ester of methanesulfonic acid and is classified as an alkylating agent2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 1,1,2,2,2-Pentadeuterioethyl methanesulfonate. However, related compounds such as alkyl halides can undergo nucleophilic substitution via the S N 2 mechanism3.



Molecular Structure Analysis

The molecular structure of 1,1,2,2,2-Pentadeuterioethyl methanesulfonate is not readily available. However, related compounds such as ethyl methanesulfonate have a molecular formula of CH3SO3C2H52.



Chemical Reactions Analysis

Specific chemical reactions involving 1,1,2,2,2-Pentadeuterioethyl methanesulfonate are not readily available. However, related compounds such as alkyl halides can undergo nucleophilic substitution via the S N 2 mechanism3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1,2,2,2-Pentadeuterioethyl methanesulfonate are not readily available. However, related compounds such as ethyl methanesulfonate (EMS) are colorless liquids2.


Safety And Hazards

Specific safety and hazard information for 1,1,2,2,2-Pentadeuterioethyl methanesulfonate is not readily available.


Future Directions

Specific future directions for 1,1,2,2,2-Pentadeuterioethyl methanesulfonate are not readily available. However, related compounds such as ethyl methanesulfonate (EMS) are commonly used in experimental genetics2, indicating potential areas of research and application.


properties

IUPAC Name

1,1,2,2,2-pentadeuterioethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3S/c1-3-6-7(2,4)5/h3H2,1-2H3/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUBXMRUUVWRLT-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2,2-Pentadeuterioethyl methanesulfonate

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